Ether, 3-methyl-2-butenyl o-tolyl

説明

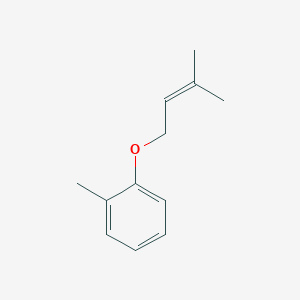

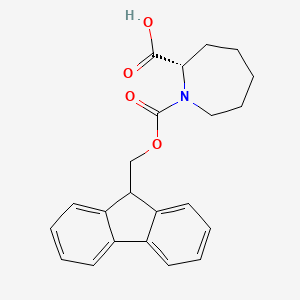

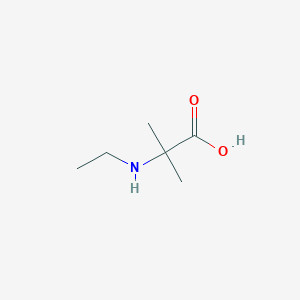

Ether, 3-methyl-2-butenyl o-tolyl, also known as [(3-Methyl-2-buten-1-yl)oxy]benzene, is a chemical compound with the molecular formula C11H14O . It has an average mass of 162.228 Da and a monoisotopic mass of 162.104462 Da . The compound is also identified by the ChemSpider ID 491072 .

Synthesis Analysis

The synthesis of ethers can be achieved through several methods. One common method is the Williamson synthesis of ethers, which involves the reaction of an alkyl halide with an alkoxide ion . Another method is alkoxymercuration, a process similar to oxymercuration, where an alkene is converted into an ether . The first synthesis of vinyl ether was reported by Wislicenus in 1878, based on the addition of sodium metal to hot monochloracetal .Molecular Structure Analysis

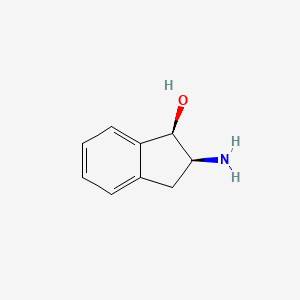

The molecular structure of Ether, 3-methyl-2-butenyl o-tolyl, consists of an oxygen atom bonded to two carbon atoms, forming a C-O-C structure, which is characteristic of ethers . The compound has a net dipole moment due to the polar C-O bonds .Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is the cleavage of the C-O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

Ethers, including Ether, 3-methyl-2-butenyl o-tolyl, have a net dipole moment due to the polar C-O bonds . They have a density of 0.9±0.1 g/cm3, a boiling point of 234.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The compound also has a flash point of 87.1±8.0 °C .科学的研究の応用

Polymer Synthesis

Vinyl ether monomers, such as “Ether, 3-methyl-2-butenyl o-tolyl”, have been used in the precise synthesis of custom-tailored polymers . The tunable chemistry of vinyl ethers allows for the design and production of polymers with well-defined structures and controllable properties .

Organic Synthesis

“Ether, 3-methyl-2-butenyl o-tolyl” can be used in organic synthesis. For example, it has been used in the synthesis of ethyl vanillin derivative .

Photochromic Compounds

Unsymmetrical photochromic diarylethene compounds have been constructed using similar compounds . These compounds have significant optoelectronic properties, including photochromic and fluorescence switch capabilities .

Electroreductive Deuteroarylation

Compounds similar to “Benzene, 1-methyl-2-[(3-methyl-2-butenyl)oxy]-” have been used in electroreductive deuteroarylation of alkenes . This process is important in the site-specific introduction of deuterium, which has applications in nuclear magnetic resonance analysis, reaction mechanism exploration, and drug metabolism research .

Pharmaceutical Research

The compound could potentially be used in pharmaceutical research. For example, a similar compound, 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether, is an intermediate in the preparation of Icaritin metabolites .

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that the compound can undergo reactions at the benzylic position . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . The compound may also undergo free radical substitution reactions .

Biochemical Pathways

The compound likely affects several biochemical pathways. For instance, it may be involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of many secondary metabolites . It may also participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

Its molecular weight (162228 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

Similar compounds have been known to exhibit antifungal activity . For instance, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, a derivative of this compound, has shown significant antifungal activity against Candida albicans .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress can enhance the biosynthesis of similar compounds . .

Safety and Hazards

特性

IUPAC Name |

1-methyl-2-(3-methylbut-2-enoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)8-9-13-12-7-5-4-6-11(12)3/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNQFWQFZLMSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ether, 3-methyl-2-butenyl o-tolyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B3118148.png)

![[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B3118202.png)